1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a 4-methylphenyl group and a phenyl group, along with a carboxylic acid functional group at the 4-position of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern.
1-(4-Methylphenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Contains a chlorine substituent, which can alter its chemical and biological properties.
1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-11-15(17(20)21)16(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXVLMXQUWUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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